3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of methoxy, nitro, and carbonyl functional groups attached to a phenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Amidation: Formation of an amide bond between the carboxylic acid and an amine group.
Carbonylation: Introduction of a carbonyl group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), Sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-amino derivatives.
Substitution: Formation of halogenated or nucleophilic substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Methoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propansäure: Fehlt die Nitrogruppe.
3-(4-Hydroxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propansäure: Enthält eine Hydroxylgruppe anstelle einer Methoxygruppe.
3-(4-Methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propansäure: Fehlt die Methylgruppe.
Einzigartigkeit
Das Vorhandensein sowohl von Methoxy- als auch von Nitrogruppen in 3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propansäure macht es einzigartig im Vergleich zu seinen ähnlichen Verbindungen. Diese funktionellen Gruppen können die chemische Reaktivität und biologische Aktivität der Verbindung erheblich beeinflussen, was sie zu einem wertvollen Molekül für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C18H18N2O6 |
---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C18H18N2O6/c1-11-3-4-13(9-16(11)20(24)25)18(23)19-15(10-17(21)22)12-5-7-14(26-2)8-6-12/h3-9,15H,10H2,1-2H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
LUFNQFRCYVVWIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.